![molecular formula C23H25FN4O4 B2617785 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 1286697-06-0](/img/structure/B2617785.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C23H25FN4O4 and its molecular weight is 440.475. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dopamine D4 Receptor Ligands
A study by Kügler et al. (2011) delved into the development of new dopamine receptor D4 ligands derived from 1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-(4-fluorobenzyl)piperazine. These ligands, labeled with fluorine-18, demonstrated high affinity and selectivity for the D4 subtype over D2 receptors. Their potential for in vivo imaging through positron emission tomography (PET) was highlighted due to their limited nonspecific binding, high in vivo stability, and significant brain uptake. The study suggests that these compounds, especially [18F]3d, could be valuable for imaging studies related to neurological disorders associated with dopamine dysregulation, offering insights into their pathophysiology and aiding in the development of targeted therapies (Kügler et al., 2011).
Antimicrobial and Antibacterial Agents
Research into the synthesis of hybrid molecules derived from norfloxacin by Menteşe et al. (2013) involved the conversion of norfloxacin to a 7-(4-amino-2-fluorophenyl)piperazin derivative. These derivatives were evaluated for their antimicrobial activities, with some exhibiting excellent activity. This suggests the compound's derivatives' potential as innovative antimicrobial agents, which could be significant in the development of new treatments for resistant bacterial infections (Menteşe et al., 2013).
Conformationally Constrained Butyrophenones
The work of Raviña et al. (2000) explored the synthesis of novel butyrophenones that are conformationally restricted and exhibit affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. These compounds were evaluated as potential antipsychotic agents, demonstrating the importance of the amine fragment connected to the cyclohexanone structure in determining their potency and selectivity. Compounds with a benzoylpiperidine moiety and a benzisoxazolyl fragment showed selective 5-HT2A receptor activity, indicating their potential use in treating psychiatric disorders (Raviña et al., 2000).
Synthesis of Polyamides Containing Theophylline and Thymine
Hattori and Kinoshita (1979) focused on the synthesis of polyamides containing theophylline and thymine, which were prepared via cyclocondensation reactions. These polyamides, soluble in DMSO, formic acid, and partially in water, possess molecular weights ranging from 2000 to 6000. Their solubility and molecular weight range suggest potential applications in drug delivery systems, highlighting their importance in the development of new materials for pharmaceutical applications (Hattori & Kinoshita, 1979).
特性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-18-3-1-2-4-19(18)25-7-9-26(10-8-25)22(29)16-27-11-12-28(23(27)30)17-5-6-20-21(15-17)32-14-13-31-20/h1-6,15H,7-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERWLUEVATTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3CCN(C3=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

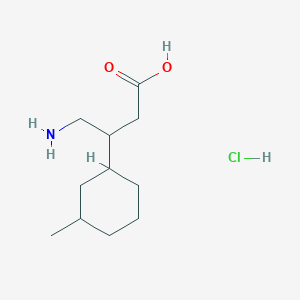
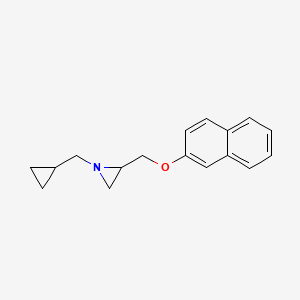
![Methyl 2-{4-[(4-methylbenzoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2617705.png)
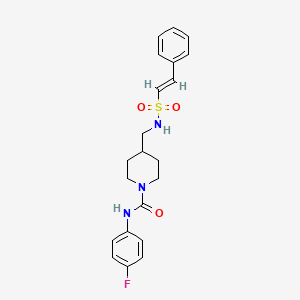

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2617710.png)
![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)
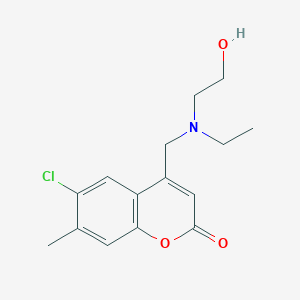
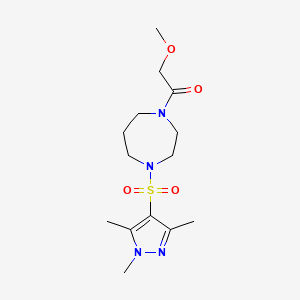
![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)
![5-[(2-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2617722.png)